Enhanced Predicted Membrane Permeability: Lower Polar Surface Area (PSA) and Optimized Lipophilicity
7-Fluoro-N-(4-fluorophenyl)quinazolin-4-amine (84729-33-9) exhibits a markedly lower topological polar surface area (tPSA) of 37.81 Ų compared to the clinically approved EGFR inhibitors gefitinib (PSA 68.74 Ų), erlotinib (PSA 74.73 Ų), and lapatinib (PSA 114.73 Ų) . This significant reduction in PSA is predictive of enhanced passive membrane permeability, a critical parameter for intracellular target engagement. Furthermore, its calculated LogP value of 3.72 falls within an optimal range for oral bioavailability, being lower than that of gefitinib (LogP 4.29) and lapatinib (LogP 8.49), and comparable to erlotinib (LogP ~3.48-4.26) [1]. This balanced physicochemical profile positions 84729-33-9 as a more permeable and potentially more bioavailable scaffold than bulkier, clinically approved analogs.
| Evidence Dimension | Predicted Membrane Permeability and Drug Likeness |
|---|---|
| Target Compound Data | PSA = 37.81 Ų; LogP = 3.72 |
| Comparator Or Baseline | Gefitinib: PSA 68.74 Ų, LogP 4.29; Erlotinib: PSA 74.73 Ų, LogP 3.48-4.26; Lapatinib: PSA 114.73 Ų, LogP 8.49 |
| Quantified Difference | Target PSA is 45-67% lower than comparators; LogP is 0.57 units lower than gefitinib and 4.77 units lower than lapatinib. |
| Conditions | In silico calculated tPSA and LogP values from standard molecular descriptors. |
Why This Matters
This superior permeability profile reduces the likelihood of efflux pump recognition and poor cellular uptake, making it a more attractive starting point for lead optimization in drug discovery programs.
- [1] Chemhui. Gefitinib_CAS:184475-35-2. 2018. View Source
